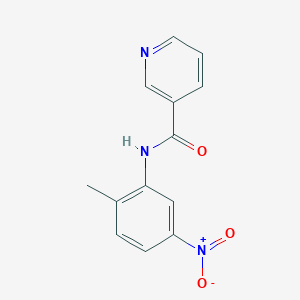
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential application in scientific research. ARF1 is a small GTPase protein that plays a crucial role in intracellular vesicular trafficking and signal transduction pathways. The inhibition of ARF1 activity has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation.
Mécanisme D'action
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine inhibits the activity of ARF1 by binding to its active site and preventing the exchange of GDP for GTP. This results in the inhibition of ARF1-mediated vesicular trafficking and signal transduction pathways.
Biochemical and physiological effects:
The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the disruption of membrane trafficking, and the alteration of cytoskeleton organization. These effects have been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in lab experiments include its high potency and specificity for ARF1 inhibition, its ability to inhibit various cellular processes, and its potential therapeutic effect on various diseases. However, the limitations of using 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine. These include the development of more potent and specific ARF1 inhibitors, the determination of the efficacy and safety of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in vivo, and the identification of potential therapeutic targets for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Conclusion:
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that has been extensively studied for its potential application in scientific research. It has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation. The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections. The development of more potent and specific ARF1 inhibitors and the determination of the efficacy and safety of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine in vivo are important future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves a multistep process that starts with the reaction of 2,4-dimethylbenzonitrile with hydrazine hydrate to form 2,4-dimethylphenylhydrazine. The subsequent reaction of 2,4-dimethylphenylhydrazine with 1,3,5-triazine-2,4-dione leads to the formation of 2-(2,4-dimethylphenyl)-4,6-dioxo-1,3,5-triazine. The final step involves the reaction of 2-(2,4-dimethylphenyl)-4,6-dioxo-1,3,5-triazine with 1-azepanemethanamine to form 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine.
Applications De Recherche Scientifique
6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential application in scientific research. It has been shown to have a significant impact on various cellular processes, including membrane trafficking, cytoskeleton organization, and cell proliferation. The inhibition of ARF1 activity by 6-(1-azepanylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been demonstrated to have a potential therapeutic effect on various diseases, including cancer, Alzheimer's disease, and viral infections.
Propriétés
IUPAC Name |
6-(azepan-1-ylmethyl)-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-7-8-15(14(2)11-13)20-18-22-16(21-17(19)23-18)12-24-9-5-3-4-6-10-24/h7-8,11H,3-6,9-10,12H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOVLENLNHKFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)


![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)